1,2-Bis(3-methylphenoxy)ethane
Overview
Description
1,2-Bis(3-methylphenoxy)ethane is an organic compound with the molecular formula C16H18O2 . Its IUPAC name is 1-methyl-3-[2-(3-methylphenoxy)ethoxy]benzene .
Synthesis Analysis
The synthesis of this compound involves several steps . Initially, metacresol and potassium hydroxide are added to a high-pressure reaction vessel and heated to 130-150°C until dissolution occurs. The mixture is then cooled to below 80°C, and dichloroethanes are added. The autoclave is sealed, and after nitrogen displacement, a small amount of nitrogen is introduced to reach a pressure of 0.1-0.2Mpa. The mixture is then heated to 130-150°C and left to react for 15-20 hours .Chemical Reactions Analysis
This compound is used as a sensitizer in thermal recording media . It is incorporated into a recording layer to improve its thermal colorability .Physical and Chemical Properties Analysis
This compound has a predicted density of 1.049±0.06 g/cm3 . Its melting point ranges from 96.0 to 100.0°C, and its predicted boiling point is 381.8±30.0°C . The compound has a predicted vapor pressure of 0.001-0.004Pa at 25-45.5°C .Scientific Research Applications
Structural and Molecular Properties
- Crystal Structure Analysis : The crystal structure of derivatives of 1,2-bis(3-methylphenoxy)ethane, such as 1,2-bis(2-aminophenoxy)ethane, exhibits intermolecular close contacts and weak hydrogen-bonding interactions, revealing insights into molecular interactions and structure (Rademeyer et al., 2005).
Chemical Synthesis and Applications
Synthesis of Derivatives : 1,2-Bis(m-aminophenoxy)ethane, a derivative, is synthesized via a one-stage process using Pd/C as a catalyst. This method illustrates the synthesis of functionalized derivatives for potential applications in material science and chemistry (Temel et al., 2007).
Metal Ion Detection : A synthesized derivative, 1,2-Bis(2-hydroxymethylphenoxy)ethane, has been used as a sensor for the detection of Fe3+ and CN− ions, demonstrating high sensitivity and selectivity. This showcases its potential in environmental monitoring and analytical chemistry (Afshani et al., 2016).
Environmental and Industrial Applications
Antimicrobial Agents : Certain derivatives such as 1,2-bis[4-(3-methyl-alpha-aminobenzyl)phenoxy]ethane have been found effective as agricultural or industrial fungicides and bactericides, highlighting their potential in the environmental and agricultural sectors (Downs, 1972).
Thermal Decomposition Studies : The thermal decomposition mechanisms of derivatives like 1,2-Bis(2,4,6-tribromophenoxy)ethane (BTBPE), used as flame retardants, have been analyzed. Understanding these mechanisms is crucial for assessing environmental and safety impacts of such chemicals (Altarawneh & Dlugogorski, 2014).
Biomedical Research
- Calcium Indicators : Compounds like 1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid (BAPTA), a relative of this compound, have been used as high-affinity buffers and optical indicators for Ca2+, essential in biomedical research for studying calcium dynamics in biological systems (Tsien, 1980).
Safety and Hazards
1,2-Bis(3-methylphenoxy)ethane is classified as hazardous to the aquatic environment, both in the short-term (Acute - Category Acute 1) and long-term (Chronic - Category Chronic 1) . It is very toxic to aquatic life with long-lasting effects . Safety measures include avoiding release to the environment and collecting spillage .
Future Directions
Properties
IUPAC Name |
1-methyl-3-[2-(3-methylphenoxy)ethoxy]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O2/c1-13-5-3-7-15(11-13)17-9-10-18-16-8-4-6-14(2)12-16/h3-8,11-12H,9-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAGNKYSIOSDNIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCOC2=CC=CC(=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6044690 | |
Record name | 1,1'-[Ethane-1,2-diylbis(oxy)]bis(3-methylbenzene) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6044690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Benzene, 1,1'-[1,2-ethanediylbis(oxy)]bis[3-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
54914-85-1 | |
Record name | 1,2-Bis(3′-methylphenoxy)ethane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54914-85-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1,1'-(Ethane-1,2-diylbis(oxy))bis(3-methylbenzene) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054914851 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 54914-85-1 | |
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Record name | Benzene, 1,1'-[1,2-ethanediylbis(oxy)]bis[3-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,1'-[Ethane-1,2-diylbis(oxy)]bis(3-methylbenzene) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6044690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-bis(3-methylphenoxy)ethane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.452 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 1,2-Bis(3-methylphenoxy)ethane | |
Source | European Chemicals Agency (ECHA) | |
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Record name | 1,1'-(ETHANE-1,2-DIYLBIS(OXY))BIS(3-METHYLBENZENE) | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8CHG3RV79M | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of 1,2-Bis(3-methylphenoxy)ethane discussed in the provided research papers?
A: The research primarily focuses on this compound as an aromatic sensitizer in thermal recording materials. [, ] One study investigates its use in improving the milling properties of thermal recording media without compromising color development. [] The other study examines its presence as an impurity in waste paper and its subsequent accumulation in fish near paper recycling plants. []
Q2: Why is the accumulation of this compound in fish concerning?
A: The presence of this compound in fish tissues raises concerns due to its potential toxicity and ability to bioaccumulate. While the research doesn't delve into specific toxicological effects, the detection of this compound in fish near paper recycling plants suggests that it can enter the food chain and potentially pose risks to aquatic organisms and human health. [] Further research is needed to fully understand the long-term ecological and health impacts of this compound and similar aromatic sensitizers.
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